molecular formula C9H10N2O5 B030807 Nitrotyrosine CAS No. 621-44-3

Nitrotyrosine

Cat. No. B030807
CAS RN: 621-44-3
M. Wt: 226.19 g/mol
InChI Key: FBTSQILOGYXGMD-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of nitrotyrosine can occur through different mechanisms, with the most common being the reaction of peroxynitrite with tyrosine residues in proteins. Peroxynitrite itself is formed by the reaction of nitric oxide (NO) with superoxide radicals. Studies have shown that enzymes like myeloperoxidase (MPO) can also contribute to nitrotyrosine formation by catalyzing the nitration of tyrosine through the oxidation of nitrite (NO2-) to nitrogen dioxide (NO2) in inflammatory conditions (Baldus et al., 2002).

Molecular Structure Analysis

Nitrotyrosine is characterized by the addition of a nitro group (-NO2) at the ortho position of the phenolic group of tyrosine. This modification alters the electronic and structural properties of tyrosine, potentially affecting the protein's function, folding, and interaction with other biomolecules. The presence of the nitro group introduces a strong electron-withdrawing effect, which can influence the hydrogen bonding and the overall stability of the protein structure.

Chemical Reactions and Properties

Nitrotyrosine can participate in various chemical reactions, reflecting its reactive nature. It can undergo reduction reactions, converting back to tyrosine under certain conditions, or react further to form other nitro-aromatic compounds. The presence of nitrotyrosine in proteins can affect their chemical properties, such as altering their charge, hydrophobicity, and reactivity, potentially leading to changes in protein function and interaction with other molecules.

Physical Properties Analysis

The introduction of a nitro group to tyrosine significantly alters its physical properties. Nitrotyrosine exhibits increased acidity compared to tyrosine due to the electron-withdrawing effect of the nitro group, affecting the pKa of the phenolic hydroxyl group. This modification may influence the solubility and overall stability of proteins containing nitrotyrosine.

Chemical Properties Analysis

The chemical properties of nitrotyrosine, including its reactivity and interactions with other biomolecules, are central to its role in biological systems. Nitrotyrosine can affect the activity of enzymes, alter signaling pathways, and modify the immune response, often leading to detrimental effects on cellular function and contributing to disease pathology. For example, nitrotyrosine modification of specific proteins has been linked to impaired enzymatic activity and altered cellular signaling in various diseases (Baldus et al., 2002).

Scientific Research Applications

  • Biomarker for Reactive Nitrogen Species : Nitrotyrosine detection serves as a marker for in vivo formation of peroxynitrite and other reactive nitrogen species. It aids in understanding protein function and signal transduction pathways (Greenacre & Ischiropoulos, 2001).

  • Tool in Protein Analysis : Tools like iNitro-Tyr help in distinguishing nitrotyrosine sites from non-nitrotyrosine sites in proteins, which is important for understanding posttranslational modifications (PTMs) and drug development (Xu et al., 2014).

  • Indicator in Disease Prognosis : Nitrotyrosine is a valuable biomarker for early prognosis in various diseases, including cancer, and is useful in studies of tumor growth progression and other pathological conditions (Naseer et al., 2021).

  • Biomarker in Neurodegenerative Diseases : It is used as a biomarker of nitrosative stress in diseases like Alzheimer's, Huntington's, Parkinson's, and amyotrophic lateral sclerosis (Sultana & Butterfield, 2008).

  • Impact on Cell Function : Posttranslational nitrotyrosination of alpha-tubulin can lead to changes in cell morphology, microtubule organization, and loss of epithelial-barrier function, impacting overall cell function (Eiserich et al., 1999).

  • High-throughput Prediction Tool : NtyroSite uses sequence evolutionary information for the accurate prediction of nitrotyrosine sites, aiding in high-throughput prediction and understanding the molecular function of nitrated proteins (Hasan et al., 2018).

  • Association with Glucose Tolerance and Antioxidant Vitamins : Plasma nitrotyrosine levels are associated with glucose tolerance status and antioxidant vitamin intakes, highlighting its role in metabolic processes (Bo et al., 2005).

  • Role in Cardiovascular Pathogenesis : Nitrotyrosine may contribute to cardiovascular pathogenesis through oxidative stress and activation of specific pathways like ERK1/2 (Mu et al., 2008).

  • Potential in Arthritis and Joint Injury : It serves as a biomarker for arthritis and joint injury, showing correlation with disease activity and response to anti-TNF therapy in rheumatoid arthritis (Misko et al., 2013).

  • Immunological Response : Nitrotyrosine-containing peptides can elicit robust cell-mediated immune responses, identifying inflammation-associated proteins (Birnboim et al., 2003).

  • Role in Inflammation-Associated Carcinogenesis : Nitrotyrosine-induced H2O2 formation and DNA damage may contribute to carcinogenesis associated with inflammation (Murata & Kawanishi, 2004).

  • Detection in Biological Systems : A competitive inhibition ELISA was developed to detect both free and protein-bound nitrotyrosine in biological systems, illustrating its widespread applicability (Qu et al., 2003).

Safety And Hazards

Nitrotyrosine is detected in biological fluids such as plasma, lung aspirants-BALF (Broncho alveolar lining fluid) and urine. Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock and coeliac disease .

Future Directions

There is some evidence showing that nitrated lipoproteins may play a role in the development of cardiovascular dysfunction, but this issue requires further investigation . The Mediterranean diet was shown to significantly reduce the NT-Tyr level at three-month follow-up in patients with T2DM .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863216
Record name 3-Nitro-L-tyrosine
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Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Nitrotyrosine
Source Human Metabolome Database (HMDB)
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Product Name

3-Nitro-L-tyrosine

CAS RN

621-44-3, 3604-79-3
Record name Nitrotyrosine
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Record name 3-NITRO-L-TYROSINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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